Gramodendrine

Overview

Description

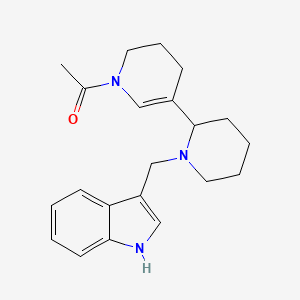

Gramodendrine is a bipiperidyl-indole alkaloid isolated from the plant Lupinus arbustus subsp. calcaratus . It is characterized by its unique structure, which includes an indole moiety attached to a bipiperidyl framework. This compound has garnered interest due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramodendrine can be synthesized from ammodendrine through a series of chemical reactions. The synthesis involves the degradation of ammodendrine to methoxymethylindole, followed by further chemical modifications . The reaction conditions typically involve the use of specific reagents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving multiple steps of purification and isolation to achieve high purity levels. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Gramodendrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Scientific Research Applications

Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.

Industry: Utilized in the development of new synthetic methodologies and as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of Gramodendrine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

Gramodendrine is unique due to its bipiperidyl-indole structure. Similar compounds include:

Ammodendrine: A precursor in the synthesis of this compound, sharing a similar piperidyl framework.

Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based alkaloids, which share the indole moiety but differ in their overall structure and biological activities

In comparison to these compounds, this compound stands out due to its specific combination of structural elements and its potential for diverse biological activities.

Biological Activity

Gramodendrine is a bipiperidyl-indole alkaloid derived from the plant Lupinus arbustus, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the fields of oncology and neurology.

Chemical Structure

The structure of this compound consists of a bipiperidine moiety linked to an indole framework, which is characteristic of many alkaloids. This unique structure is believed to contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Achenbach et al. (1980) demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, although further studies are necessary to elucidate the precise pathways involved.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies have indicated that it may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Activity

This compound also displays anti-inflammatory effects, which could make it a candidate for treating inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Table: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

A notable case study involved the administration of this compound to cultured human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. The study highlighted the need for further investigation into the compound's mechanism of action and potential clinical applications.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has revealed that modifications to the this compound structure can significantly influence its biological activity. For instance, variations in the bipiperidine moiety have been shown to enhance cytotoxicity against specific cancer types while minimizing neurotoxicity.

Properties

IUPAC Name |

1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVWJJHMGFKSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004050 | |

| Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83905-67-3 | |

| Record name | Gramodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.